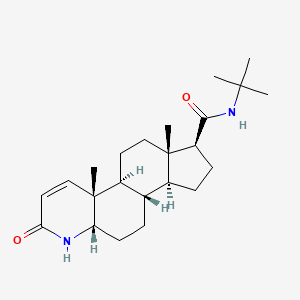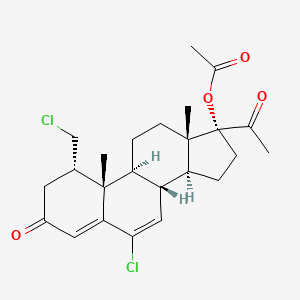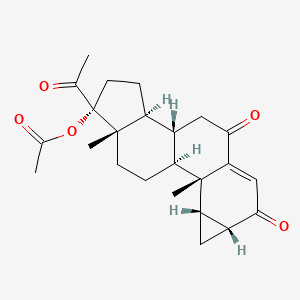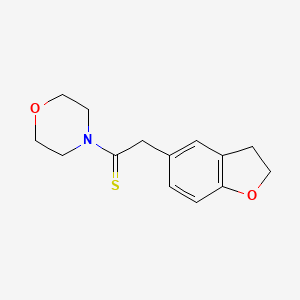
5β-非那雄胺
描述
5beta-Finasteride: is a synthetic 4-azasteroid compound and a specific inhibitor of steroid Type II 5α-reductase. This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT). By inhibiting this conversion, 5beta-Finasteride is used to treat conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss) in men .
科学研究应用
Chemistry: 5beta-Finasteride is used as a model compound in studying steroid chemistry and enzyme inhibition mechanisms .
Biology: It is used to investigate the role of DHT in biological processes and its impact on conditions like BPH and androgenetic alopecia .
Medicine: Clinically, 5beta-Finasteride is used to treat BPH and male pattern hair loss. It has also been explored for its potential in treating prostate cancer and other androgen-dependent conditions .
Industry: In the pharmaceutical industry, 5beta-Finasteride is a key ingredient in medications like Proscar and Propecia .
作用机制
Target of Action
5beta-Finasteride primarily targets the enzyme 5-alpha reductase type II . This enzyme is an intracellular enzyme that converts the androgen testosterone into 5-alpha-dihydrotestosterone (DHT) . DHT is a potent androgen hormone that plays a crucial role in the development of male characteristics
生化分析
Biochemical Properties
5beta-Finasteride plays a crucial role in biochemical reactions by inhibiting the enzyme Type II 5-alpha-reductase. This enzyme is primarily located in the prostatic stromal cells and is responsible for the conversion of testosterone to dihydrotestosterone (DHT). The inhibition of this enzyme by 5beta-Finasteride leads to a significant reduction in DHT levels, which is beneficial in treating conditions like BPH and androgenic alopecia. The compound interacts with the enzyme by forming a stable enzyme-inhibitor complex, which prevents the conversion process .
Cellular Effects
5beta-Finasteride has profound effects on various cell types and cellular processes. In prostatic cells, it reduces the levels of DHT, leading to decreased cellular proliferation and reduced prostate size. This reduction in DHT also affects hair follicle cells by preventing the miniaturization of hair follicles, thereby promoting hair growth in individuals with androgenic alopecia. Additionally, 5beta-Finasteride influences cell signaling pathways, gene expression, and cellular metabolism by altering the androgen receptor signaling pathway .
Molecular Mechanism
The molecular mechanism of 5beta-Finasteride involves its binding to the Type II 5-alpha-reductase enzyme. This binding results in the formation of a stable enzyme-inhibitor complex, which inhibits the enzyme’s activity. The inhibition of 5-alpha-reductase prevents the conversion of testosterone to dihydrotestosterone (DHT), leading to reduced DHT levels. This reduction in DHT levels is responsible for the therapeutic effects of 5beta-Finasteride in conditions like BPH and androgenic alopecia. The compound’s mechanism of action also involves changes in gene expression related to androgen-responsive genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5beta-Finasteride have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade rapidly. Long-term studies have shown that 5beta-Finasteride maintains its inhibitory effects on 5-alpha-reductase over extended periods. In vitro studies have demonstrated that the compound’s effects on cellular function, such as reduced proliferation and altered gene expression, persist over time. In vivo studies have also shown sustained therapeutic effects in animal models .
Dosage Effects in Animal Models
The effects of 5beta-Finasteride vary with different dosages in animal models. At lower doses, the compound effectively reduces DHT levels and exhibits therapeutic effects without significant adverse effects. At higher doses, 5beta-Finasteride can cause toxic effects, including liver toxicity and hormonal imbalances. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. These dosage-dependent effects highlight the importance of optimizing the dosage for clinical use .
Metabolic Pathways
5beta-Finasteride undergoes extensive hepatic metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The primary metabolic pathways involve the formation of t-butyl side chain monohydroxylated and monocarboxylic acid metabolites. These metabolites retain less than 20% of the pharmacological activity of the parent compound. The metabolic pathways of 5beta-Finasteride also involve interactions with other enzymes and cofactors that influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 5beta-Finasteride is transported and distributed through various mechanisms. The compound is absorbed and distributed to target tissues, such as the prostate and hair follicles, where it exerts its therapeutic effects. Transporters and binding proteins play a role in the localization and accumulation of 5beta-Finasteride within these tissues. The distribution profile of 5beta-Finasteride is influenced by factors such as tissue permeability and binding affinity to target proteins .
Subcellular Localization
The subcellular localization of 5beta-Finasteride is primarily within the cytoplasm, where it interacts with the Type II 5-alpha-reductase enzyme. The compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct 5beta-Finasteride to specific organelles, enhancing its inhibitory effects on 5-alpha-reductase. The subcellular distribution of 5beta-Finasteride is crucial for its therapeutic efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 5beta-Finasteride involves several key steps:
Oxidation: Starting with 3 beta-hydroxy-5 alpha-androstane-17 beta-carboxylic acid as the raw material.
Amidation: Converting the carboxylic acid to an amide.
Bromination and Baeyer-Villiger Rearrangement: Introducing a bromine atom and rearranging the structure.
Hydrolysis and Oxidation: Breaking down the intermediate products and further oxidizing them.
Cyclization: Forming the core steroid structure.
Lactone to Lactam Conversion: Converting lactone intermediates to lactam.
Dehydrogenation: Removing hydrogen atoms at specific positions to finalize the structure.
Industrial Production Methods: Industrial production of 5beta-Finasteride typically follows the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like solvent evaporation with cyclone enhancement to improve solubility and dissolution rates .
化学反应分析
Types of Reactions:
Oxidation: Converts hydroxyl groups to ketones.
Reduction: Reduces double bonds in the steroid structure.
Substitution: Introduces functional groups like bromine.
Hydrolysis: Breaks down ester or amide bonds.
Cyclization: Forms ring structures essential for steroid functionality
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Brominating Agents: Bromine, N-bromosuccinimide.
Catalysts: Palladium on carbon for hydrogenation steps.
Major Products: The major products formed during these reactions include intermediate steroids with various functional groups, ultimately leading to the formation of 5beta-Finasteride .
相似化合物的比较
Dutasteride: Another 5α-reductase inhibitor, but it inhibits both Type I and Type II isoenzymes.
Epristeride: A nonsteroidal 5α-reductase inhibitor with a different mechanism of action.
Comparison:
Dutasteride vs. 5beta-Finasteride: Dutasteride is more potent as it inhibits both isoenzymes, leading to a more significant reduction in DHT levels. .
Epristeride vs. 5beta-Finasteride: Epristeride has a different chemical structure and mechanism, making it less effective in some cases but potentially useful in others where steroidal inhibitors are not suitable.
5beta-Finasteride remains unique due to its specific inhibition of Type II 5α-reductase, making it highly effective for its approved medical uses with a well-established safety profile .
属性
IUPAC Name |
(1S,3aS,3bS,5aS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPLOCGEIEOCV-VLDRPNAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)
![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)






